6,6'-(1,4-Piperazinediyl)bis-3(2H)-pyridazinone dihydrazone
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Overview
Description
6,6’-(1,4-Piperazinediyl)bis(3(2H)-pyridazinone)dihydrazone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine core linked to pyridazinone units, which are further connected by dihydrazone linkages. Its unique structure makes it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,4-Piperazinediyl)bis(3(2H)-pyridazinone)dihydrazone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-piperazinediyl bis(hydrazine) with 3(2H)-pyridazinone derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency. Post-reaction purification steps are also scaled up, employing industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
6,6’-(1,4-Piperazinediyl)bis(3(2H)-pyridazinone)dihydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazinone rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide at varying temperatures depending on the reagent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or hydrazine derivatives
Scientific Research Applications
6,6’-(1,4-Piperazinediyl)bis(3(2H)-pyridazinone)dihydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties. Research includes its use in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6,6’-(1,4-Piperazinediyl)bis(3(2H)-pyridazinone)dihydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s hydrazone linkages and pyridazinone rings play a crucial role in its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-pyridazinyl)piperazine: Similar core structure but lacks the dihydrazone linkages.
3,3’-(1,4-Piperazinediyl)bis(2H-pyridazinone): Similar structure but with different substitution patterns on the pyridazinone rings.
6,6’-(1,4-Piperazinediyl)bis(3(2H)-pyridazinone): Lacks the dihydrazone linkages, resulting in different chemical and biological properties.
Uniqueness
6,6’-(1,4-Piperazinediyl)bis(3(2H)-pyridazinone)dihydrazone is unique due to its combination of piperazine, pyridazinone, and dihydrazone moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential bioactivity set it apart from similar compounds.
Properties
CAS No. |
56393-13-6 |
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Molecular Formula |
C12H18N10 |
Molecular Weight |
302.34 g/mol |
IUPAC Name |
[6-[4-(6-hydrazinylpyridazin-3-yl)piperazin-1-yl]pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C12H18N10/c13-15-9-1-3-11(19-17-9)21-5-7-22(8-6-21)12-4-2-10(16-14)18-20-12/h1-4H,5-8,13-14H2,(H,15,17)(H,16,18) |
InChI Key |
IVQGTGGWAGNYRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NN)C3=NN=C(C=C3)NN |
Origin of Product |
United States |
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